molecular formula C11H11N5O2 B14582364 Acetamide, 2-cyano-N-[(methylamino)carbonyl]-2-(phenylazo)- CAS No. 61081-66-1

Acetamide, 2-cyano-N-[(methylamino)carbonyl]-2-(phenylazo)-

Cat. No.: B14582364
CAS No.: 61081-66-1
M. Wt: 245.24 g/mol
InChI Key: IKQRHMROTHRKOK-UHFFFAOYSA-N
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Description

Acetamide, 2-cyano-N-[(methylamino)carbonyl]-2-(phenylazo)- is a complex organic compound with a unique structure that includes a cyano group, a methylamino carbonyl group, and a phenylazo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-cyano-N-[(methylamino)carbonyl]-2-(phenylazo)- typically involves multiple steps. One common method starts with the reaction of cyanoacetic acid with methylamine to form a cyanoacetamide intermediate. This intermediate is then reacted with phenyl isocyanate under controlled conditions to introduce the phenylazo group. The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-cyano-N-[(methylamino)carbonyl]-2-(phenylazo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the phenylazo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of corresponding oxides and carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted acetamides or azo compounds.

Scientific Research Applications

Acetamide, 2-cyano-N-[(methylamino)carbonyl]-2-(phenylazo)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, 2-cyano-N-[(methylamino)carbonyl]-2-(phenylazo)- involves its interaction with specific molecular targets. The cyano group and the phenylazo group are key functional groups that interact with enzymes or receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-
  • Cyanoacetamide
  • N-Methyl-N’-cyanoacetylurea

Uniqueness

Acetamide, 2-cyano-N-[(methylamino)carbonyl]-2-(phenylazo)- is unique due to the presence of the phenylazo group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making the compound valuable in research and industrial applications.

Properties

CAS No.

61081-66-1

Molecular Formula

C11H11N5O2

Molecular Weight

245.24 g/mol

IUPAC Name

2-cyano-N-(methylcarbamoyl)-2-phenyldiazenylacetamide

InChI

InChI=1S/C11H11N5O2/c1-13-11(18)14-10(17)9(7-12)16-15-8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,13,14,17,18)

InChI Key

IKQRHMROTHRKOK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC(=O)C(C#N)N=NC1=CC=CC=C1

Origin of Product

United States

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